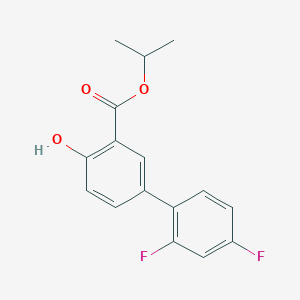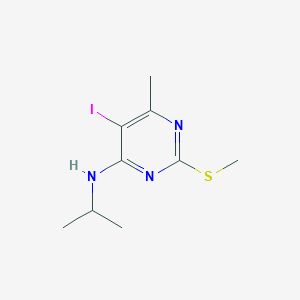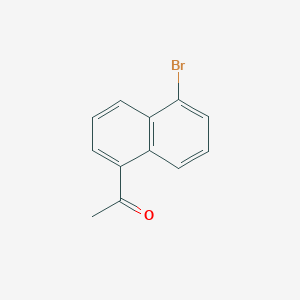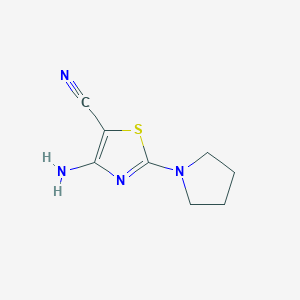
Diflunisal Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diflunisal Isopropyl Ester is a derivative of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Diflunisal itself is a salicylic acid derivative, and its ester form, this compound, is used primarily in pharmaceutical research and testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diflunisal Isopropyl Ester typically involves the esterification of diflunisal with isopropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases . The reaction is usually carried out at room temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-quality reagents and optimized reaction conditions is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Diflunisal Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diflunisal and other oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium hydroxide or other strong bases are often employed.
Major Products Formed
The major products formed from these reactions include diflunisal, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .
Applications De Recherche Scientifique
Diflunisal Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its therapeutic potential in treating pain and inflammation.
Industry: Utilized in the development and testing of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Diflunisal Isopropyl Ester is similar to that of diflunisal. It primarily acts by inhibiting the production of prostaglandins, which are involved in inflammation and pain. This inhibition occurs through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2 . Additionally, diflunisal has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators involved in inflammation and cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another salicylic acid derivative with similar analgesic and anti-inflammatory properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a different chemical structure but similar therapeutic effects.
Ibuprofen: Another widely used NSAID with comparable anti-inflammatory and analgesic properties.
Uniqueness
Diflunisal Isopropyl Ester is unique due to its specific ester structure, which can influence its pharmacokinetic properties, such as absorption and distribution. This ester form may offer advantages in terms of stability and solubility compared to its parent compound, diflunisal .
Propriétés
Formule moléculaire |
C16H14F2O3 |
|---|---|
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3 |
Clé InChI |
NUYHFHISXVUWFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propanol](/img/structure/B8380791.png)
![4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile](/img/structure/B8380795.png)
![5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B8380803.png)
![1-(2,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8380810.png)




![2-Acetylnaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B8380861.png)




![Ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8380895.png)
